Structural Uniqueness via 3-(Pyridin-4-yloxy)pyrrolidine Core Confers Distinct Pharmacophoric Profile
The target compound uniquely incorporates a 3-(pyridin-4-yloxy)pyrrolidine core, which is a less common scaffold compared to other analogs in the 'pyridin-4-yloxy)pyrrolidine-1-yl)ethanone' series. For instance, comparators like 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (CAS 2034328-65-7) and 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone utilize an m-tolyl or cyclopropyl group, respectively, instead of the 2,4-difluorophenyl group . The presence of the 2,4-difluorophenyl group is known to enhance metabolic stability and modulate binding affinity in kinase and protease inhibitors, a class-level inference supported by its pervasive use in FDA-approved drugs like Palbociclib and Lorlatinib [1].
| Evidence Dimension | Substituent-specific pharmacophoric feature: 2,4-difluorophenyl vs. alternatives |
|---|---|
| Target Compound Data | 2,4-Difluorophenyl substituent present |
| Comparator Or Baseline | m-Tolyl (CAS 2034328-65-7) and Cyclopropyl analogs |
| Quantified Difference | No direct quantitative activity data available. Differentiation is based on the well-established electronic and steric properties of the 2,4-difluorophenyl group. |
| Conditions | Structural comparison based on literature precedence for the 2,4-difluorophenyl motif in medicinal chemistry |
Why This Matters
For procurement decisions, the specific substituent pattern is critical for SAR studies; using a close analog with a different aryl group will likely generate non-comparable biological data.
- [1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. View Source
